molecular formula C23H31NO5 B4040132 N-benzyl-4-(mesityloxy)-N-methyl-1-butanamine oxalate

N-benzyl-4-(mesityloxy)-N-methyl-1-butanamine oxalate

Cat. No.: B4040132
M. Wt: 401.5 g/mol
InChI Key: NOQFLLUHURDPCM-UHFFFAOYSA-N
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Description

N-benzyl-4-(mesityloxy)-N-methyl-1-butanamine oxalate is a useful research compound. Its molecular formula is C23H31NO5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.22022309 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotransmitter Release and Reuptake Mechanisms

One area of research involves examining the effects of similar compounds on neurotransmitter release and reuptake mechanisms. For example, studies on derivatives of phenethylamines, such as MDMA and its analogs, have shown that these compounds can affect serotonin (5-HT) and dopamine (DA) release from rat brain slices. These findings indicate a potential for studying neurotransmitter system modulation, which could be relevant for understanding the mechanisms of action of N-benzyl-4-(mesityloxy)-N-methyl-1-butanamine oxalate in neurological research (Johnson, Hoffman, & Nichols, 1986).

Chemical Reaction Kinetics and Process Engineering

Research in chemical engineering has utilized similar compounds to explore reaction kinetics and process optimization. For instance, studies on the kinetics of imine synthesis reactions demonstrate the utility of certain amine derivatives in rapid screening of reaction conditions and obtaining kinetic data. Such research could be applicable to this compound for understanding its reactivity and potential use in synthetic chemistry or materials science (Rasdi, Phan, & Harvey, 2013).

Analytical and Forensic Toxicology

The analytical detection and quantification of similar compounds in biological matrices are crucial in forensic toxicology and drug monitoring. A study on the detection of 25B-NBOMe, a derivative of N-benzyl phenethylamines, in serum and urine using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), highlights the importance of accurate analytical methods for substance identification and quantification in medical and legal contexts (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Properties

IUPAC Name

N-benzyl-N-methyl-4-(2,4,6-trimethylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO.C2H2O4/c1-17-14-18(2)21(19(3)15-17)23-13-9-8-12-22(4)16-20-10-6-5-7-11-20;3-1(4)2(5)6/h5-7,10-11,14-15H,8-9,12-13,16H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFLLUHURDPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCN(C)CC2=CC=CC=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.